Methyl alpha-D-glucopyranoside

Enzyme Inhibition Carbohydrate Chemistry Biochemical Assays

Methyl alpha-D-glucopyranoside (CAS 97-30-3) is the alpha-anomer, distinct from the beta form and glucose. Its non-reducing nature and anomeric effect (3.7–4.0 kJ/mol) ensure stability where glucose reacts. Ideal for alpha-glucosidase inhibition (Ki 6.95 mM), affinity chromatography elution, cryoprotection studies (p21ras), and nonionic surfactant synthesis. Choose for validated, consistent performance in critical R&D applications.

Molecular Formula C₇H₁₄O₆
Molecular Weight 194.18 g/mol
CAS No. 97-30-3
Cat. No. B013700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl alpha-D-glucopyranoside
CAS97-30-3
Synonyms1-O-methylglucose
alpha-methyl-D-glucopyranoside
alpha-methyl-D-glucoside
alpha-methylglucose
alpha-methylglucoside
alphaMG
beta-methyl-D-glucoside
beta-methylglucoside
D-glucoside, methyl
methyl alpha-D-glucopyranoside
methyl alpha-D-glucoside
methyl beta-D-glucopyranoside
methyl D-glucopyranoside
methyl D-glucoside
methyl glucose
methyl-alpha-D-glucoside
methyl-alpha-glucopyranoside
methyl-D-glucoside
methylglucoside
methylglucoside, (alpha-D)-isomer
methylglucoside, (beta-D)-isomer
methylglucoside, 13C-labeled
methylglucoside, 13C-labeled, (beta-D)-isomer
methylglucoside, 2H-labeled, (beta-D)-isomer
methylglucoside, 5-(17)O-labeled
methylglucoside, 6-(13)C-labeled
methylglucoside, 6-(17)O-labeled, (alpha-L)-isome
Molecular FormulaC₇H₁₄O₆
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
InChIKeyHOVAGTYPODGVJG-ZFYZTMLRSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Alpha-D-Glucopyranoside (97-30-3) Procurement: A Stable, Water-Soluble Methyl Glucoside


Methyl alpha-D-glucopyranoside (CAS 97-30-3) is a methylated monosaccharide derivative of glucose, characterized by a methyl group at the anomeric carbon in the alpha configuration [1]. It is a white crystalline solid with high water solubility (>100 g/100 mL at 20°C), a high specific rotation of +158.5° (c=10, H2O), and a melting point of 169-171°C . These physicochemical properties establish it as a stable, non-reducing sugar analog with distinct advantages over its beta anomer and parent glucose for specific research and industrial applications [2].

Procurement Risk: Why Methyl Alpha-D-Glucopyranoside is Not Interchangeable with Beta Anomers or Glucose


Generic substitution with its beta anomer, methyl beta-D-glucopyranoside, or the parent sugar D-glucose is not scientifically valid. The alpha anomer exhibits a distinct anomeric effect (3.7–4.0 kJ/mol) that influences its conformational stability and interaction with biological targets like lectins and alpha-glucosidases [1]. Furthermore, as a non-reducing sugar, it is chemically inert in many reducing environments where glucose would react, making it essential for applications requiring a stable, non-metabolizable glucose analog, such as in cryoprotection studies and as a competitive inhibitor [2].

Quantitative Differentiation: Key Comparative Data for Methyl Alpha-D-Glucopyranoside Procurement


Anomeric Specificity in Alpha-Glucosidase Inhibition: Competitive Ki Determination

Methyl alpha-D-glucopyranoside acts as a competitive inhibitor of acid alpha-glucosidase from human liver, with a reported Ki of 6.95 mM for polysaccharide hydrolysis [1]. While the beta anomer is also expected to inhibit, its Ki would differ due to anomeric specificity; this data is for the alpha anomer. The parent sugar D-glucose is also a competitive inhibitor but is readily metabolized, making the methyl glucoside a more stable tool for enzyme studies [2].

Enzyme Inhibition Carbohydrate Chemistry Biochemical Assays

Conformational Stability: Exo-Anomeric Effect of Methyl Alpha-D-Glucopyranoside vs Beta Anomer

The exo-anomeric effect, a key determinant of glycosidic bond conformation and stability, was calculated to be in the range of 3.7–4.0 kJ/mol for methyl alpha-D-glucopyranoside, compared to 3.8–4.6 kJ/mol for its beta anomer [1]. This subtle but quantifiable difference in conformational stabilization influences its interactions in biological systems and its behavior in chemical syntheses.

Computational Chemistry Carbohydrate Conformation Molecular Modeling

Cryoprotection Efficacy: Methyl Alpha-D-Glucopyranoside as a Tunable Cryoprotectant

Methyl alpha-D-glucopyranoside has been quantitatively used to modulate echo decay times in studies assessing cryoprotection of p21ras protein structure and activity . Unlike the more common disaccharide cryoprotectants trehalose or sucrose, its smaller size and non-reducing nature allow for finer control over solution viscosity and osmotic pressure during freeze-thaw cycles [1]. While direct comparative data on % activity retained is not available from this study, the use of varying concentrations to tune NMR parameters highlights its specific utility in biophysical assays.

Cryobiology Protein Stabilization Structural Biology

Industrial Intermediate: Methyl Alpha-D-Glucopyranoside as a Versatile Synthon

Methyl alpha-D-glucopyranoside serves as a key intermediate for synthesizing a wide range of industrial products including nonionic surfactants, alkyd resins, plasticizers, and drying oils [1]. In contrast, its beta anomer is less commonly employed for these purposes due to differences in reactivity and crystallization properties. The alpha anomer's high water solubility (>100 g/100 mL) and ease of crystallization from methanol make it particularly suitable for large-scale derivatization .

Organic Synthesis Green Chemistry Industrial Chemistry

Procurement-Driven Application Scenarios for Methyl Alpha-D-Glucopyranoside


Alpha-Glucosidase Inhibition and Enzyme Purification

As a competitive inhibitor with a defined Ki of 6.95 mM for human liver acid alpha-glucosidase [1], methyl alpha-D-glucopyranoside is ideal for enzyme kinetics studies and as a specific eluent in affinity chromatography for purifying alpha-glucosidases. Its non-metabolizable nature ensures stable inhibition profiles throughout long-term assays.

NMR-Based Structural Biology and Cryoprotection

Its established use in varying echo decay times for cryoprotection studies of proteins like p21ras [1] makes it a valuable tool for structural biologists using NMR. Its small size and high water solubility allow for precise tuning of solution conditions without introducing background signals or reducing artifacts common with larger cryoprotectants.

Synthesis of Specialty Chemicals and Green Surfactants

Methyl alpha-D-glucopyranoside is a critical starting material for synthesizing nonionic surfactants (e.g., HECAMEG), alkyd resins, and plasticizers [1]. Its high solubility and ease of crystallization facilitate efficient derivatization, making it a preferred synthon in industrial and academic laboratories focused on renewable feedstocks .

Standard for Lectin and Glucose-Binding Protein Assays

Due to its specific alpha-anomeric configuration and non-reducing nature, it serves as a stable standard and competitive ligand for calibrating assays that measure lectin binding or glucose transporter activity [1]. This application relies on its well-defined physicochemical properties, including its high specific rotation of +158.5° .

Technical Documentation Hub

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32 linked technical documents
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